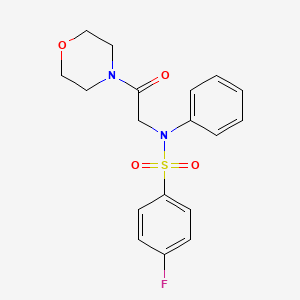

4-fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Fluoro-N-(2-morpholino-2-oxoethyl)-N-phenylbenzenesulfonamide (4-Fluoro-MOPSO) is a sulfonamide-based compound that has been studied for its potential use in laboratory experiments. It is a versatile compound that can be used as a reagent, catalyst, or as a starting material for further reactions. 4-Fluoro-MOPSO has been studied for its potential applications in pharmaceuticals, biochemistry, and other scientific fields.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

Synthesis Process : The synthesis of related compounds involving 4-fluoro phenyl groups and morpholine derivatives has been documented. For example, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine was synthesized and characterized through NMR, IR, and Mass spectral studies, with its structure confirmed by single crystal X-ray diffraction (Mamatha S.V et al., 2019).

Crystal Structure Analysis : For compounds like 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide, crystal structure determination is a key step in understanding the compound’s properties (Xuechen Hao et al., 2017).

Biological and Pharmacological Activities

Antibacterial and Antioxidant Properties : Compounds with 4-fluoro phenyl and morpholine features have demonstrated significant antibacterial, antioxidant, and antimicrobial activities. For instance, 4-{2-[5-(4-Fluoro-phenyl)- [1,3,4]oxadiazol-2-ylsulfanyl]-ethyl}-morpholine showed remarkable anti-TB activity and superior antimicrobial activity (Mamatha S.V et al., 2019).

Antimicrobial Potency : Sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, have shown good antimicrobial activity, with some compounds exhibiting potent activity in minimum inhibitory concentration (MIC) tests (D. B. Janakiramudu et al., 2017).

Antitumor Activity : Related compounds such as 3-Amino-N-(5-Fluoro-2-Methylphenyl)-4-Morpholino-1H-Indazole-1-Carboxamide have shown the ability to inhibit the proliferation of some cancer cell lines (Xuechen Hao et al., 2017).

Chemical Reactions and Processes

Fluorination Reactions : N-fluorobenzenesulfonamide derivatives have been used in enantioselective fluorination reactions, demonstrating the utility of such compounds in chemical synthesis (Fajie Wang et al., 2014).

Aminochlorination of Alkenes : Studies on N-chloro-N-fluorobenzenesulfonamide (CFBSA) have explored its use in the aminochlorination of alkenes, demonstrating the compound's role in organic synthesis (Xiao-Qiu Pu et al., 2016).

Synthesis of Pharmaceutical Intermediates : Continuous synthesis studies of compounds like 4-(2-fluoro-4-nitrophenyl)morpholine, an intermediate in pharmaceutical production, highlight the importance of such compounds in drug manufacturing (H. S. Pereira et al., 2021).

Propiedades

IUPAC Name |

4-fluoro-N-(2-morpholin-4-yl-2-oxoethyl)-N-phenylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O4S/c19-15-6-8-17(9-7-15)26(23,24)21(16-4-2-1-3-5-16)14-18(22)20-10-12-25-13-11-20/h1-9H,10-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZZXEEORJJJIKZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN(C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(4-chlorophenyl)-1-methyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2357693.png)

![7-[4-(acetylamino)phenyl]-2-(ethylthio)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2357696.png)

![Tert-butyl 3-[3-(hydroxymethyl)phenyl]azetidine-1-carboxylate](/img/structure/B2357700.png)

![[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2357711.png)

![(E)-4-((3-(4-butylphenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)amino)-4-oxobutanoic acid](/img/structure/B2357713.png)